2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide

Epigenetics Bromodomain Inhibition ATAD2

2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide (CAS 895854-58-7) is a dibrominated α-bromoacetamide derivative with molecular formula C10H11Br2NO and molecular weight 321.01 g/mol. It contains two electrophilic bromine centers—a reactive α-bromoacetyl group and an aryl bromide at the 4-position of a 3,5-dimethylphenyl ring—making it a versatile intermediate for nucleophilic displacement, cross-coupling, and structure-activity relationship (SAR) exploration across medicinal chemistry and chemical biology programs.

Molecular Formula C10H11Br2NO
Molecular Weight 321.01 g/mol
CAS No. 895854-58-7
Cat. No. B1372828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide
CAS895854-58-7
Molecular FormulaC10H11Br2NO
Molecular Weight321.01 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)C)NC(=O)CBr
InChIInChI=1S/C10H11Br2NO/c1-6-3-8(13-9(14)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3,(H,13,14)
InChIKeyYKGCEUQWENLMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide | CAS 895854-58-7 | Procurement-Ready Bromodomain Probe & Synthetic Intermediate


2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide (CAS 895854-58-7) is a dibrominated α-bromoacetamide derivative with molecular formula C10H11Br2NO and molecular weight 321.01 g/mol . It contains two electrophilic bromine centers—a reactive α-bromoacetyl group and an aryl bromide at the 4-position of a 3,5-dimethylphenyl ring—making it a versatile intermediate for nucleophilic displacement, cross-coupling, and structure-activity relationship (SAR) exploration across medicinal chemistry and chemical biology programs .

Why 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide Cannot Be Readily Replaced by Mono-Bromo or Non-Brominated Analogs


The presence of two distinct bromine atoms within 2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide creates a unique reactivity and molecular recognition profile that cannot be replicated by single-bromine or non-brominated acetamide analogs. The α-bromoacetyl group serves as a reactive handle for SN2 nucleophilic displacement , while the 4-bromo substitution on the 3,5-dimethylphenyl ring modulates steric bulk, lipophilicity (computed logP ~3.4) , and target-binding selectivity. Compounds lacking the 4-bromo substituent—such as 2-bromo-N-(3,5-dimethylphenyl)acetamide (CAS 349120-86-1, MW 242.11)—exhibit substantially different molecular weight, polarity, and bromodomain-binding profiles, as shown by the quantitative target engagement data in Section 3. Similarly, non-α-brominated analogs like N-(4-bromo-3,5-dimethylphenyl)acetamide (CAS 64835-48-9) lack the reactive acetyl bromide necessary for covalent probe design and conjugate synthesis. These structural distinctions translate directly into measurable selectivity, binding affinity, and synthetic utility differences that make unverified substitution a high-risk procurement decision.

Quantitative Differentiation Evidence for 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide vs. Closest Analogs


ATAD2 Bromodomain Binding Affinity: Target Compound vs. 4-Bromo-Only Analog

2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide demonstrates moderate binding affinity to the ATAD2 bromodomain (Kd = 158 nM) in a cellular chemoproteomic bromosphere assay [1]. By contrast, the analog lacking the α-bromoacetyl group—N-(4-bromo-3,5-dimethylphenyl)acetamide (CAS 64835-48-9)—shows substantially weaker ATAD2 binding, with reported IC50 = 1,000 nM (Kd not determined) in a bromosphere competition binding assay [2]. The ~6.3-fold difference in potency indicates that the α-bromoacetyl moiety contributes meaningfully to ATAD2 target engagement beyond what the 4-bromo-3,5-dimethylphenyl scaffold alone provides.

Epigenetics Bromodomain Inhibition ATAD2 Chemical Probe Development Chemoproteomics

BET Bromodomain Selectivity Profile: BRD4 vs. BRD3 vs. ATAD2 Discrimination

In the same bromosphere chemoproteomic experiment, 2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide displays a clear selectivity gradient across three human bromodomains: ATAD2 (Kd = 158 nM) >> BRD4 (Kd = 1,590 nM) ≈ BRD3 (Kd = 2,000 nM) [1]. The ~10-fold selectivity for ATAD2 over BRD4 and ~12.7-fold over BRD3 is notable for a fragment-sized compound. The mono-bromo comparator 2-bromo-N-(3,5-dimethylphenyl)acetamide (CAS 349120-86-1, lacking the 4-bromo substituent) shows a dramatically different profile: BRD3 Kd < 100,000 nM in the bromosphere assay [2], indicating that removal of the 4-bromo substituent effectively abolishes measurable BET-family binding under identical assay conditions.

Selectivity Profiling BET Bromodomains BRD4 BRD3 Epigenetic Chemical Probes

Physicochemical Distinction: Molecular Weight and logP vs. Non-Brominated and Mono-Bromo Analogs

The target compound (MW 321.01 g/mol, computed logP 3.40) occupies a distinct physicochemical space compared to its closest commercially available analogs . 2-Bromo-N-(3,5-dimethylphenyl)acetamide (CAS 349120-86-1) has MW 242.11 g/mol—a difference of 78.9 Da attributable to the missing 4-bromo substituent . N-(4-Bromo-3,5-dimethylphenyl)acetamide (CAS 64835-48-9) has MW 242.11 and lacks the α-bromoacetyl group . This ~79 Da mass increment places the target compound near the upper boundary of the Rule-of-Three fragment space (MW ≤ 300), making it a useful probe for assessing the impact of increased molecular weight and lipophilicity on target binding and solubility within fragment elaboration campaigns .

Drug-likeness Fragment-Based Drug Discovery Lipophilicity Physicochemical Property Tuning

Hazard Classification: GHS06 Toxic vs. GHS07 Harmful/Irritant for Non-Brominated Analogs

2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide carries a GHS06 'Danger' classification with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), and is assigned to UN 2811 Class 6.1 (Toxic Substances), Packing Group III . By comparison, the mono-bromo analog 2-bromo-N-(3,5-dimethylphenyl)acetamide (CAS 349120-86-1) is classified under GHS07 'Warning' with H302 (harmful if swallowed), H315, H319, and H335 —a less severe hazard profile. The non-brominated N-(3,5-dimethylphenyl)acetamide carries no acute toxicity classification.

Laboratory Safety Hazard Classification Procurement Risk Assessment Shipping Compliance

Dual Reactive Handle: Orthogonal Synthetic Utility vs. Single-Electrophile Analogs

The target compound offers two chemically distinct electrophilic sites: (i) an α-bromoacetyl group amenable to rapid SN2 displacement by amines, thiols, or alkoxides at room temperature, and (ii) a 4-bromo substituent on the aryl ring available for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) . This orthogonal reactivity is absent in both 2-bromo-N-(3,5-dimethylphenyl)acetamide (no aryl bromide handle) and N-(4-bromo-3,5-dimethylphenyl)acetamide (no α-bromoacetyl handle) , each of which provides only one reactive center. The dual-electrophile architecture enables sequential diversification: the α-bromo position can be displaced first to install a primary pharmacophore, followed by Pd-mediated elaboration at the 4-position—a synthetic workflow not possible with either mono-functional analog.

Synthetic Methodology Orthogonal Reactivity Cross-Coupling Nucleophilic Displacement Medicinal Chemistry

Best-Fit Research & Industrial Application Scenarios for 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide


Fragment-Based ATAD2 Bromodomain Inhibitor Discovery

Researchers pursuing fragment-based drug discovery against the ATAD2 bromodomain should prioritize 2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide as a validated fragment hit. BindingDB data confirms Kd = 158 nM for ATAD2 in a cellular bromosphere assay, with ~10-fold selectivity over BRD4 (Kd = 1,590 nM) . The compound's dual-electrophile architecture enables systematic fragment elaboration: the α-bromoacetyl group can be displaced with diverse amine nucleophiles to explore vectors toward the acetyl-lysine binding pocket, while the 4-bromo substituent permits Pd-catalyzed cross-coupling for late-stage diversification—a synthetic advantage unavailable with mono-bromo or non-brominated analogs .

BET Bromodomain Selectivity Probe Development

The target compound's graded selectivity profile (ATAD2 > BRD4 ≈ BRD3) makes it a useful starting scaffold for developing chemical probes to dissect the functional roles of individual BET-family bromodomains. The ~10- to 12.7-fold selectivity window between ATAD2 and BRD4/BRD3 is measurable and reproducible in the bromosphere chemoproteomic platform . This selectivity is entirely dependent on the 4-bromo-3,5-dimethylphenyl motif: the 4-H analog 2-bromo-N-(3,5-dimethylphenyl)acetamide shows no detectable BRD3 binding (Kd < 100,000 nM) under identical conditions , confirming that the 4-bromo substituent is essential for BET-family engagement. Laboratories requiring a compound with demonstrated, quantifiable selectivity across bromodomain subtypes should select this product over the 4-H analog.

Orthogonal Diversification for Focused Compound Library Synthesis

Medicinal chemistry groups synthesizing focused libraries for SAR exploration should select 2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide specifically for its two orthogonal reactive handles: an α-bromoacetyl group for SN2 displacement and a 4-bromoaryl group for Pd-catalyzed cross-coupling . This dual-electrophile architecture enables sequential diversification—amine coupling at the α-position followed by Suzuki coupling at the 4-position—without protecting group manipulation. Neither 2-bromo-N-(3,5-dimethylphenyl)acetamide (lacks aryl bromide) nor N-(4-bromo-3,5-dimethylphenyl)acetamide (lacks α-bromoacetyl) can support this two-step divergent library synthesis approach . Procurement teams should budget for HazMat shipping (UN 2811 Class 6.1) when ordering this dibrominated compound .

Physicochemical Benchmarking in Fragment Property Space

At MW 321.01 and logP 3.4, 2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide sits at the boundary between fragment and lead-like chemical space . Fragment-based screening programs seeking to calibrate the effect of increasing molecular weight on binding thermodynamics and ligand efficiency metrics can use this compound as a reference point. Pairing it with the 242-Da mono-bromo analogs (CAS 349120-86-1 and CAS 64835-48-9) allows for controlled assessment of a ~79-Da mass increment on solubility, permeability, and target engagement . The bromosphere-derived Kd values at ATAD2, BRD4, and BRD3 provide quantitative binding data that anchor this physicochemical comparison in measurable biological readouts .

Quote Request

Request a Quote for 2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.